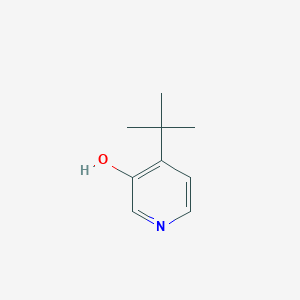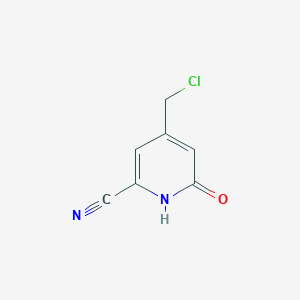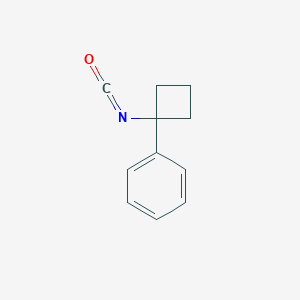
(1-Isocyanatocyclobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isocyanatocyclobutyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an isocyanate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyanatocyclobutyl)benzene typically involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
Cyclobutylamine+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Addition Reactions: Reagents such as alcohols and amines are used under mild conditions to form urethanes and ureas.
Major Products
Nitration: Nitro-(1-isocyanatocyclobutyl)benzene
Sulfonation: Sulfonic acid-(1-isocyanatocyclobutyl)benzene
Halogenation: Halogen-(1-isocyanatocyclobutyl)benzene
Addition with Alcohols: Urethanes
Addition with Amines: Ureas
Wissenschaftliche Forschungsanwendungen
(1-Isocyanatocyclobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (1-Isocyanatocyclobutyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isocyanate
- Cyclohexyl isocyanate
- Benzyl isocyanate
Uniqueness
(1-Isocyanatocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(1-isocyanatocyclobutyl)benzene |
InChI |
InChI=1S/C11H11NO/c13-9-12-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
QVWPNQAEDXDHAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


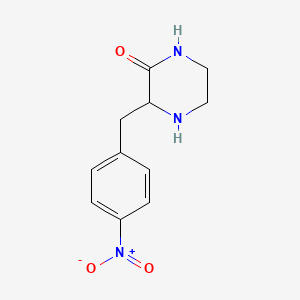





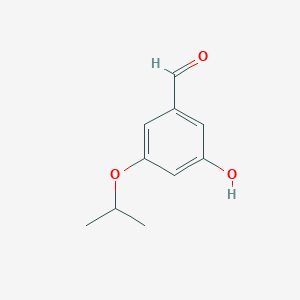

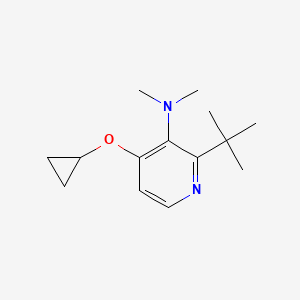
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

